

computational DFT studies on Bicyclo[1.1.0]butane reaction pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bicyclo[1.1.0]butane

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A Comparative Guide to Computational DFT Studies on **Bicyclo[1.1.0]butane** Reaction Pathways

Bicyclo[1.1.0]butane (BCB) is a highly strained molecule, and its unique reactivity has made it a valuable building block in organic synthesis. Computational Density Functional Theory (DFT) studies have been instrumental in elucidating the complex reaction mechanisms of BCB. This guide provides a comparative analysis of two distinct reaction pathways of BCB, offering insights into their mechanisms and energetics as revealed by computational studies.

Comparison of Bicyclo[1.1.0]butane Reaction Pathways

This guide compares two prominent reaction pathways of **bicyclo[1.1.0]butane** that have been investigated using DFT calculations:

- **Thermal Isomerization to Buta-1,3-diene:** This uncatalyzed, pericyclic reaction involves the concerted cleavage of two bonds in **bicyclo[1.1.0]butane** to form buta-1,3-diene. The stereochemical outcome of this reaction is governed by Woodward-Hoffmann rules, leading to two possible pathways: a conrotatory and a disrotatory ring opening.
- **[2 π + 2 σ] Cycloaddition with Alkenes via Photoredox Catalysis:** In this pathway, **bicyclo[1.1.0]butane** undergoes a single-electron oxidation, typically facilitated by a photocatalyst, to form a radical cation. This reactive intermediate then participates in a

stepwise $[2\pi + 2\sigma]$ cycloaddition with an alkene, leading to the formation of a cyclobutane ring.

The following sections provide a detailed comparison of these two pathways, including quantitative data from DFT studies, the computational methodologies employed, and visualizations of the reaction mechanisms.

Data Presentation

The following table summarizes the key quantitative data from computational DFT studies on the two reaction pathways.

Reaction Pathway	Computational Method	Activation Barrier (kcal/mol)	Reaction Enthalpy (kcal/mol)	Reference
Thermal Isomerization (Conrotatory)	CR-CC(2,3)	40.8 - 41.1	-25 to -28	[1]
Thermal Isomerization (Disrotatory)	CR-CC(2,3)	Higher than conrotatory	-25 to -28	[1]
$[2\pi + 2\sigma]$ Cycloaddition (Radical Cation)	DFT (unspecified)	Not explicitly stated	Not explicitly stated	[2][3][4]

Experimental Protocols: Computational Methodologies

The accuracy and reliability of DFT calculations are highly dependent on the chosen computational method. The following provides an overview of the methodologies employed in the cited studies.

Study 1: Thermal Isomerization of **Bicyclo[1.1.0]butane** to Buta-1,3-diene[1]

This study employed a range of high-level computational methods to investigate the conrotatory and disrotatory mechanisms of the isomerization. The primary methods included:

- Complete Active Space Self-Consistent Field (CASSCF): A multireference method suitable for studying reactions involving bond breaking and formation and for describing electronic states with significant static correlation.
- Second-Order Multireference Perturbation Theory (MCQDPT2): This method builds upon a CASSCF reference wavefunction to incorporate dynamic electron correlation.
- Density Functional Theory (DFT) with the B3LYP functional: A widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
- Coupled-Cluster (CC) methods (CCSD(T), CR-CCSD(T), and CR-CC(2,3)): These are highly accurate single-reference methods that are considered the "gold standard" for computational chemistry. The completely renormalized (CR) versions are designed to handle systems with some multireference character.

The study found that the CR-CC(2,3) method provided results in excellent agreement with experimental values for the conrotatory pathway.^[1]

Study 2: $[2\pi + 2\sigma]$ Cycloaddition Reactions via Bicyclo[1.1.0]butyl Radical Cations^{[2][3][4]}

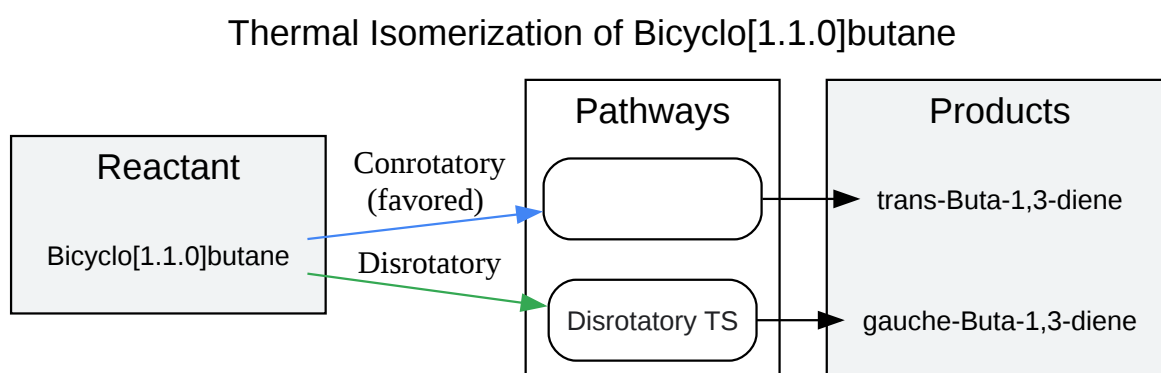
These studies utilized photoredox catalysis to generate bicyclo[1.1.0]butyl radical cations for subsequent cycloaddition reactions. The mechanistic investigations were supported by DFT computations. While the specific functional and basis set are not always detailed in the abstracts, a general workflow for such a computational study would involve:

- Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
- Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermochemical data such as Gibbs free energies.

- Transition State Search: Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures connecting reactants and products.
- Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to verify that the found transition state correctly connects the desired reactant and product.

Mandatory Visualization

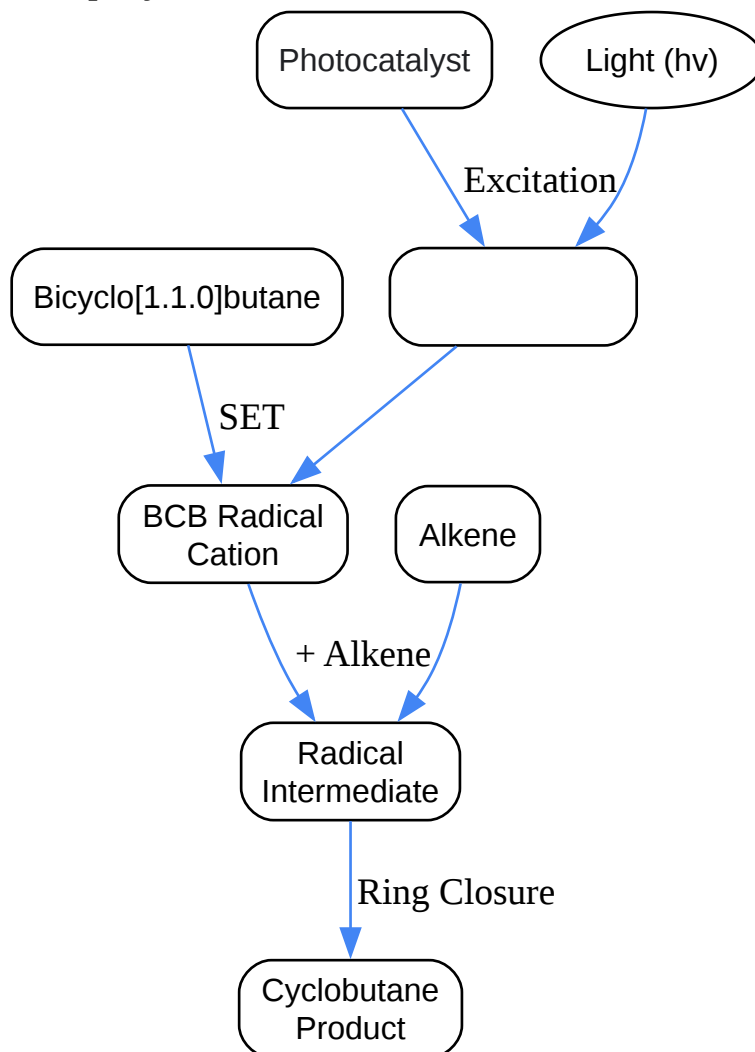
The following diagrams, generated using the DOT language, visualize the described reaction pathways and a general experimental workflow.



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Caption: Conrotatory and disrotatory pathways for the thermal isomerization of **bicyclo[1.1.0]butane**.

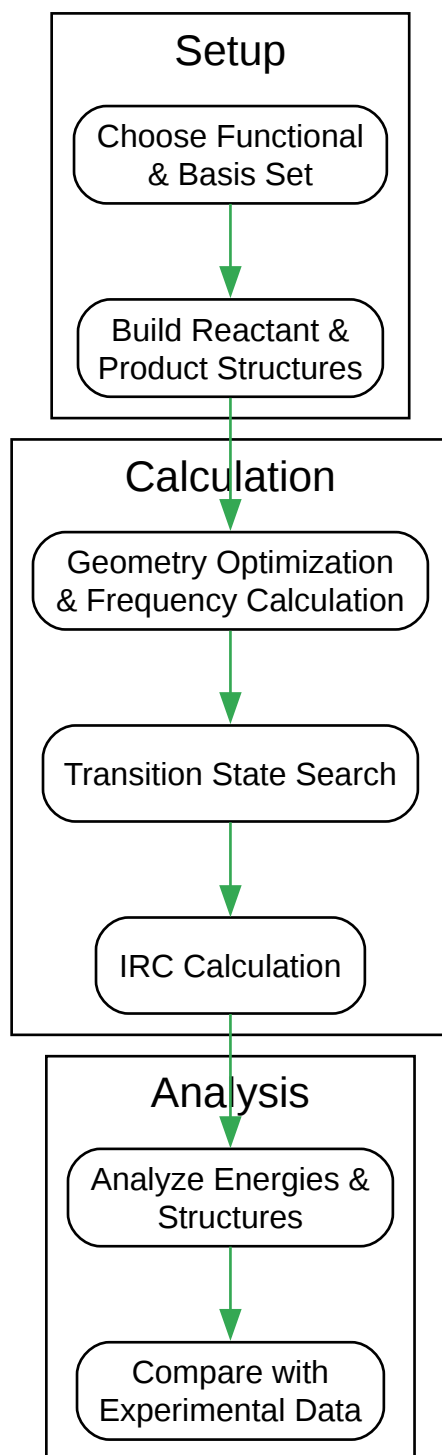
$[2\pi + 2\sigma]$ Cycloaddition via Photoredox Catalysis



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Caption: Stepwise mechanism of the photocatalyzed $[2\pi + 2\sigma]$ cycloaddition of bicyclo[1.1.0]butane.

Computational DFT Workflow



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Caption: A generalized workflow for computational DFT studies of reaction pathways.

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- To cite this document: BenchChem. [computational DFT studies on Bicyclo[1.1.0]butane reaction pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087038#computational-dft-studies-on-bicyclo-1-1-0-butane-reaction-pathways]

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